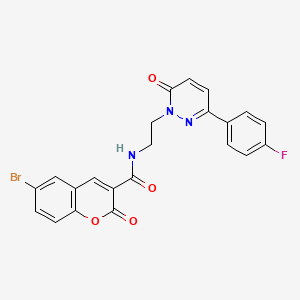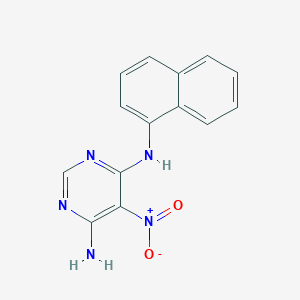![molecular formula C10H8F4N4O2S B2832273 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride CAS No. 2196192-81-9](/img/structure/B2832273.png)
6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is commonly used in scientific research for its ability to inhibit certain enzymes and proteins.
Mechanism Of Action
The mechanism of action of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride involves the covalent binding of the sulfonyl fluoride group to the active site of the enzyme or protein. This covalent bond formation results in the inhibition of the enzyme or protein activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride are dependent on the specific enzyme or protein that is being inhibited. Inhibition of protein kinases can result in the modulation of cell signaling pathways, while inhibition of HDAC6 can result in altered gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific pathways or processes. However, one limitation is that the covalent binding of the sulfonyl fluoride group can result in irreversible inhibition, which may not be desirable in certain experiments.
Future Directions
There are several future directions for the research of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride. One direction is the investigation of its potential as a therapeutic agent for the treatment of diseases that involve dysregulation of specific enzymes or proteins. Another direction is the development of more specific and reversible inhibitors of these enzymes and proteins. Additionally, the use of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride in combination with other inhibitors or therapies could be explored to enhance their efficacy.
Synthesis Methods
The synthesis of 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride involves a series of chemical reactions. The starting material is 4-chloro-6-aminopyridine-3-sulfonamide, which is reacted with 2,2,2-trifluoroethylhydrazine to form 6-(2,2,2-trifluoroethyl)pyrazin-2-amine. This intermediate is then reacted with 4-fluoropyridine-3-sulfonyl chloride to yield the final product, 6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride.
Scientific Research Applications
6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride is commonly used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit protein kinases, such as JNK and p38, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression.
properties
IUPAC Name |
6-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N4O2S/c11-10(12,13)6-18-5-7(3-16-18)17-9-2-1-8(4-15-9)21(14,19)20/h1-5H,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMWYVLUFJHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)NC2=CN(N=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)
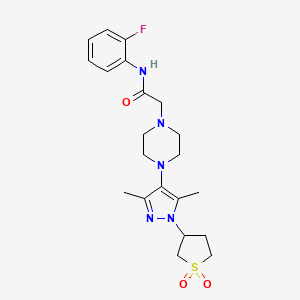
![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

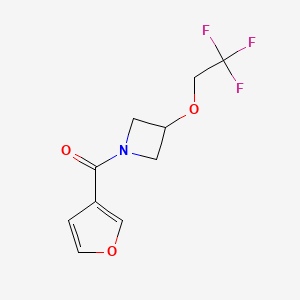

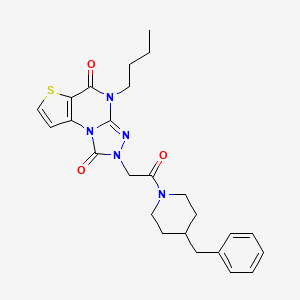
![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)
